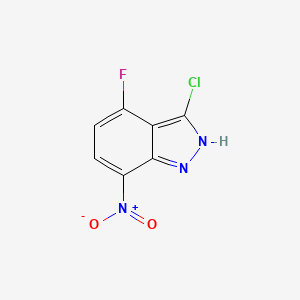

3-Chloro-4-fluoro-7-nitro-1H-indazole

Description

Overview of Indazole Scaffolds in Organic Synthesis and Chemical Development

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a pyrazole (B372694) ring is fused to a benzene (B151609) ring. nih.gov This core structure, known as the indazole scaffold, is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. nih.govpnrjournal.com While naturally occurring indazoles are rare, synthetic derivatives have become indispensable in the development of new therapeutic agents. nih.govnih.gov

The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.gov Organic chemists have developed numerous synthetic strategies to construct and modify the indazole ring system, enabling the creation of extensive libraries of derivatives for biological screening. nih.gov These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling reactions. nih.govchim.it

The significance of indazole-based compounds is underscored by their presence in several FDA-approved drugs. nih.govrsc.org For instance, pazopanib, a multi-kinase inhibitor used in cancer therapy, and axitinib, another kinase inhibitor for treating renal cell carcinoma, both feature an indazole core. pnrjournal.comrsc.org Furthermore, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor effects. rsc.orgnih.gov This broad range of biological applications continues to drive research into novel indazole-containing molecules. nih.govnih.gov

Rationale for Investigation of Halogenated and Nitrated Indazole Architectures

The strategic introduction of halogen atoms and nitro groups into organic molecules is a well-established and powerful tool in medicinal chemistry. researchgate.netnih.gov Halogenation, in particular, can profoundly influence a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The incorporation of fluorine, for example, can block sites of metabolism and modulate the acidity of nearby functional groups, often leading to enhanced potency and improved pharmacokinetic profiles. nih.govmdpi.com Chlorine and bromine can also be used to occupy specific binding pockets in target proteins and serve as handles for further synthetic transformations. researchgate.netnih.gov

Similarly, the nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of an aromatic system. This can be crucial for modulating the reactivity of the molecule and its ability to participate in key biological interactions. In the context of indazoles, nitration has been employed to create intermediates for the synthesis of various bioactive compounds. nih.govnih.gov For example, nitro-substituted indazoles have been investigated as precursors for antileishmanial agents and as inhibitors of nitric oxide synthase (NOS). nih.govnih.gov

The combination of halogens and nitro groups on an indazole scaffold presents an opportunity to create highly functionalized building blocks for drug discovery. nih.govnih.gov The specific placement of these substituents can be used to direct further chemical modifications and to fine-tune the biological activity of the resulting molecules. The investigation of such architectures is driven by the potential to discover new chemical entities with novel or improved therapeutic properties. researchgate.netnih.gov

Scope and Research Objectives Pertaining to 3-Chloro-4-fluoro-7-nitro-1H-indazole

The primary focus of research into this compound is its role as a key chemical intermediate. Given its specific substitution pattern, this compound is not typically investigated for its own direct biological activity, but rather as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

The key research objectives associated with this compound include:

Development of Efficient Synthetic Routes: A major objective is the establishment of a robust and high-yielding synthesis of this compound from readily available starting materials. This involves the exploration of various synthetic strategies, such as the cyclization of appropriately substituted hydrazines or the direct functionalization of a pre-existing indazole core.

Exploration of its Chemical Reactivity: A thorough understanding of the reactivity of the different functional groups on the molecule is crucial. This includes investigating the selective substitution of the chlorine atom, the reduction of the nitro group to an amine, and electrophilic or nucleophilic aromatic substitution reactions on the benzene ring.

Application as a Building Block in Medicinal Chemistry: The ultimate goal is to utilize this compound in the synthesis of novel, biologically active compounds. Its trifunctional nature (chloro, fluoro, and nitro groups) allows for a wide range of chemical transformations, making it a valuable scaffold for creating diverse molecular libraries for screening against various disease targets.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClFN3O2 |

| Molecular Weight | 215.57 g/mol |

| CAS Number | 1000340-93-1 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-7-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-5-3(9)1-2-4(12(13)14)6(5)10-11-7/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNYWOIQCVFZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 3 Chloro 4 Fluoro 7 Nitro 1h Indazole

Established Synthetic Routes to Indazole Derivatives

The synthesis of the indazole core is a cornerstone of heterocyclic chemistry, with a multitude of strategies developed to construct this bicyclic aromatic system. These methods often leverage cyclization reactions, starting from appropriately substituted benzene (B151609) precursors.

Cyclization Reactions and Precursor Architectures

The formation of the indazole ring system can be achieved through various cyclization strategies, each starting from a distinct precursor architecture. These methods provide access to a wide array of substituted indazoles. A primary approach involves the intramolecular cyclization of phenylhydrazones. For instance, an electrochemical method facilitates a radical Csp²–H/N–H cyclization of arylhydrazones to yield 1H-indazoles. rsc.org Similarly, intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones represents another effective route. nih.gov

Precursors such as o-toluidine (B26562) derivatives can undergo diazotization followed by ring closure to form the indazole skeleton. chemicalbook.com Another common class of precursors are 2-nitrobenzylamines, which can be cyclized using reagents like tin(II) chloride (SnCl₂). thieme-connect.com This method is noted for its mild conditions and tolerance for a range of substituents. Reductive cyclization is also a key strategy, often starting from precursors like 2-nitrobenzaldehydes. chemicalbook.com

More contemporary methods include [3+2] cycloaddition reactions. One such approach involves the reaction of arynes with hydrazones or diazo compounds to construct the indazole ring. organic-chemistry.org The reaction of N-nitrosoanilines with diazo compounds can also initiate a cascade reaction to form diversely functionalized indazole derivatives. nih.gov The choice of precursor and cyclization strategy is critical as it dictates the substitution pattern of the resulting indazole.

Table 1: Selected Cyclization Strategies for Indazole Synthesis

| Method | Precursor Type | Key Reagents/Conditions | Reference |

| Reductive Cyclization | 2-Nitrobenzylamines | SnCl₂·2H₂O, 95% EtOH, 40 °C | thieme-connect.com |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | N-N bond-forming oxidative conditions | acs.org |

| C-H Amination | Arylhydrazones | Iodine, KI, NaOAc | nih.gov |

| [3+2] Cycloaddition | Arynes and Hydrazones | CsF or TBAF, room temperature | organic-chemistry.org |

| Davis-Beirut Reaction | o-Halobenzaldehyde/Ketone | Hydrazine (B178648) | chemicalbook.com |

| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation | rsc.org |

Approaches for Halogenation and Nitration at Specific Positions

The functionalization of the indazole core with halogen and nitro groups is crucial for tuning its chemical properties and for its use as an intermediate in the synthesis of more complex molecules. The regioselectivity of these electrophilic substitution reactions is a key consideration.

Halogenation: The direct halogenation of the indazole ring can be challenging to control. Chlorination of 1H-indazole in an acidic medium often results in a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com However, selective chlorination at the C3 position can be achieved with reagents like sodium hypochlorite. chemicalbook.com For 2H-indazoles, metal-free conditions using N-halosuccinimides (NCS, NBS, NIS) have been developed for regioselective halogenation, with the ability to produce mono- or poly-halogenated products by adjusting the reaction conditions. nih.gov In some syntheses, it is more effective to introduce the halogen onto the precursor before the cyclization step. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) using N-bromosuccinimide (NBS) in sulfuric acid precedes the cyclization with hydrazine. nih.govmdpi.com This strategy circumvents issues with controlling regioselectivity on the pre-formed indazole ring. nih.gov

Nitration: Nitration of the indazole ring is a standard electrophilic aromatic substitution. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been reported, indicating that an existing nitro group can direct further nitration. chim.it Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The synthesis of nitro-indazoles often involves the nitration of a substituted benzene precursor prior to ring formation, which provides better control over the position of the nitro group. guidechem.com

Regioselectivity Control in Indazole Ring Formation

Controlling the position of substituents on the indazole ring is paramount for targeted synthesis. Regioselectivity can be influenced during the cyclization step itself or in subsequent functionalization reactions, such as N-alkylation.

During ring formation, the choice of precursors and reaction pathway is critical. For instance, the cyclization of substituted 2-bromobenzonitriles with hydrazine can lead to specific regioisomers of 3-aminoindazoles. nih.gov The reaction of 2-bromo-5-chlorobenzonitrile (B36133) with hydrazine hydrate (B1144303) proceeds through a regioselective cyclization to yield 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.org

For N-alkylation of the indazole's pyrazole (B372694) ring, the outcome is highly dependent on the reaction conditions. The use of different bases and solvents can favor alkylation at either the N1 or N2 position. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally leads to high N1 selectivity. nih.govresearchgate.net In contrast, conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can produce mixtures of N1 and N2 isomers. nih.gov The electronic nature of substituents on the indazole ring also plays a significant role; electron-withdrawing groups, such as a nitro group at the C7 position, have been shown to direct alkylation preferentially to the N2 position. nih.govresearchgate.net Mechanistic studies using Density Functional Theory (DFT) suggest that factors like chelation of the base's cation can dictate the regiochemical outcome. nih.govbeilstein-journals.org

Targeted Synthesis of 3-Chloro-4-fluoro-7-nitro-1H-indazole

The synthesis of the specifically substituted this compound requires a multi-step approach where control of regiochemistry is essential at each stage. A plausible synthetic route involves the initial construction of a di-substituted benzonitrile (B105546) precursor, followed by cyclization to form the indazole ring, and concluding with a selective chlorination step.

Development and Optimization of Reaction Conditions

A hypothetical, yet chemically sound, synthesis of this compound would begin with a precursor such as 2,6-difluorobenzonitrile (B137791). The key transformations would be nitration, cyclization, and chlorination, each requiring careful optimization.

Nitration of the Precursor: The first step would involve the regioselective nitration of a starting material like 2,6-difluorobenzonitrile to introduce a nitro group, likely at the 3-position, yielding 2,6-difluoro-3-nitrobenzonitrile (B139258). This reaction would require optimization of the nitrating agent (e.g., HNO₃/H₂SO₄), temperature, and reaction time to maximize the yield of the desired regioisomer and minimize side products.

Indazole Ring Formation: The resulting 2,6-difluoro-3-nitrobenzonitrile would then undergo cyclization with hydrazine. This transformation is analogous to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from its corresponding benzonitrile precursor. mdpi.com Optimization of this step would involve screening solvents, bases (e.g., sodium acetate), equivalents of hydrazine, and temperature to achieve efficient conversion to 4-fluoro-7-nitro-1H-indazole. mdpi.comchemrxiv.org High temperatures in a pressure reactor may be necessary for full conversion. mdpi.com

C3-Chlorination: The final step is the regioselective chlorination of the 4-fluoro-7-nitro-1H-indazole intermediate at the C3 position. Based on established methods, this can be achieved using a selective chlorinating agent like sodium hypochlorite. chemicalbook.com Alternatively, N-chlorosuccinimide (NCS) could be employed. nih.gov Reaction conditions, including solvent, temperature, and stoichiometry of the chlorinating agent, would need to be fine-tuned to ensure high selectivity for the C3 position and prevent over-halogenation or reaction at other sites.

Table 2: Example of Reaction Optimization for a Key Step (Analogous Bromination) This table illustrates the typical optimization process for a halogenation step on a benzonitrile precursor, as reported in the synthesis of a related indazole. mdpi.com

| Entry | Brominating Agent | Acid (Equivalents) | Temperature (°C) | Result |

| 1 | Br₂ | H₂SO₄ (10) | 25 | Hydration of cyano group observed |

| 2 | NBS (1.2 eq) | H₂SO₄ (10) | 25 | 75% desired product, 12% starting material, 12% di-brominated product |

| 3 | NBS (1.2 eq) | H₂SO₄ (10) | 50 | Increased side products |

| 4 | NBS (1.07 eq) | TFA (10) | 25 | No reaction |

| 5 | NBS (1.07 eq) | H₂SO₄ (10) | 25 | Optimal conditions identified for scale-up |

Functional Group Compatibility and Tolerance in Synthesis

Throughout the proposed synthesis of this compound, the compatibility of the existing functional groups with the reaction conditions of each subsequent step is a critical consideration.

Fluoro Group: The fluorine atom is generally robust and stable under a wide range of synthetic conditions, including the strong acidic conditions of nitration and the nucleophilic conditions of the hydrazine cyclization.

Nitro Group: The electron-withdrawing nitro group is stable during the cyclization and final chlorination steps. Its presence is crucial for directing the regiochemistry of the cyclization and influencing the reactivity of the indazole ring. Many synthetic routes for functionalized indazoles tolerate the presence of a nitro group. thieme-connect.comnih.govresearchgate.net

Cyano Group (in precursor): During the initial halogenation or nitration of the benzonitrile precursor, the cyano group can be sensitive to hydrolysis, particularly under harsh acidic or thermal conditions, leading to the formation of an unwanted amide byproduct. nih.gov This necessitates the use of carefully controlled and optimized conditions.

Indazole Ring: Once formed, the indazole ring is an aromatic system that is tolerant of the conditions required for C3-halogenation, provided that the reagents and conditions are chosen for selectivity.

Green Chemistry Principles in Indazole Synthesis

The synthesis of indazole derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key principles involve the use of safer solvents, catalytic methods over stoichiometric reagents, and reaction conditions that minimize energy consumption and waste generation.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of the indazole ring is a key transformation, and its mechanism can vary significantly depending on the starting materials and reagents employed.

Proposed Reaction Pathways for Indazole Annulation

The construction of the indazole ring, a process known as annulation, can be achieved through several mechanistic pathways. One prominent method involves the reaction of a substituted 2-halobenzonitrile with hydrazine. nih.gov For example, a plausible pathway for the formation of a 7-bromo-4-chloro-1H-indazol-3-amine involves the initial nucleophilic attack of hydrazine on the cyano group of a 2-halobenzonitrile, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the pyrazole ring fused to the benzene ring. researchgate.net

Another sophisticated approach is a formal [4+1] annulation for creating N-aryl-2H-indazoles. acs.org This pathway, catalyzed by rhodium(III), starts with the direct addition of an azobenzene (B91143) C–H bond to an aldehyde. acs.org This is followed by a cyclization step and subsequent aromatization to yield the final indazole product. acs.org Although this method produces N-aryl indazoles, it showcases an advanced annulation strategy that relies on transition-metal-catalyzed C-H activation.

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of indazoles is no exception. Catalysts are instrumental in enhancing reaction rates, improving regioselectivity, and enabling reactions under milder conditions.

Transition metals like palladium, copper, and rhodium are frequently employed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for creating C-C bonds, allowing for the introduction of aryl groups at specific positions on the indazole ring. researchgate.net For instance, 3-iodo-N-Boc indazole can be arylated at the C-3 position using a palladium catalyst with aryl boronic acids. researchgate.net

Copper-catalyzed reactions are also widely used, particularly for N-arylation. researchgate.net Copper(I) iodide (CuI), often in combination with a diamine ligand, is an effective catalyst for coupling indazoles with aryl halides to form N-1 arylated products. nih.govresearchgate.net This method is noted for its efficiency and good yields. nih.gov

Rhodium(III) catalysis has emerged as a powerful tool for indazole synthesis via C-H bond functionalization. acs.org A cationic Rh(III) species is essential for this process, which enables the direct addition of an azobenzene C-H bond to an aldehyde, initiating the cyclization process. acs.org

The table below summarizes various catalytic systems used in the synthesis of substituted indazoles.

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Reference |

| [Cp*RhCl2]2 / AgSbF6 | C-H Activation / Annulation | Azobenzene, Aldehyde | N-Aryl-2H-indazole | up to 81% | acs.org |

| CuI / (1R,2R)-cyclohexane-1,2-diamine | N-Arylation | 1H-Indazole, Aryl Halide | N-1 Arylated Indazole | High Yields | researchgate.net |

| Pd(PPh3)4 / Na2CO3 | Suzuki-Miyaura Coupling | 3-Iodo-N-Boc Indazole, Aryl Boronic Acid | 3-Arylated Indazole | up to 96% | researchgate.net |

| CuI | 1,3-Dipolar Cycloaddition | Azides, Alkynes | 1,2,3-Triazolyl-Indazoles | 82-90% | nih.gov |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in many indazole syntheses, where a linear precursor molecule folds and reacts with itself to form the heterocyclic ring. The mechanism of this step dictates the structure and regiochemistry of the final product.

A well-documented example is the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine. nih.gov The reaction of a compound like 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine proceeds via a regioselective cyclization. nih.govresearchgate.net After the initial reaction with hydrazine, the resulting intermediate undergoes an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety displaces one of the ortho-halogens. The regioselectivity of this cyclization is a critical factor, determining which of the possible isomers is formed. nih.gov

In the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles, an intramolecular cyclization follows the initial C-H activation and aldehyde addition. acs.org In this case, the azo group within the intermediate acts as an internal nucleophile, trapping the product of the aldehyde addition in a cyclative capture mechanism that leads to the formation of the indazole ring. acs.org

Advanced Spectroscopic Characterization Techniques and Principles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of 3-Chloro-4-fluoro-7-nitro-1H-indazole, the aromatic region of the spectrum is of particular interest. The benzene (B151609) portion of the indazole ring contains two protons. Their expected chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the halogen substituents. The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.

Predicted ¹H NMR Data for this compound (Note: This table is based on predicted values from analogous structures and general principles, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| N1-H | 12.0 - 14.0 | Broad singlet (br s) | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups. For this compound, seven distinct signals are expected. The carbons directly attached to the electronegative chlorine, fluorine, and nitrogen atoms (C-3, C-4, C-7, C-3a, C-7a) are anticipated to resonate at lower field (higher ppm values). The C-F coupling is a key diagnostic feature, where the carbon signal is split by the adjacent fluorine atom.

Predicted ¹³C NMR Data for this compound (Note: This table is based on predicted values, as specific experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-3 | 140 - 145 | Attached to Chlorine |

| C-3a | 120 - 125 | Bridgehead carbon |

| C-4 | 150 - 158 (doublet) | Attached to Fluorine (¹JCF) |

| C-5 | 115 - 120 (doublet) | Coupled to Fluorine (²JCF) |

| C-6 | 125 - 130 | Aromatic CH |

| C-7 | 135 - 140 | Attached to Nitro group |

| C-7a | 140 - 145 | Bridgehead carbon |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the signals of the aromatic protons (H-5, H-6) to their corresponding carbon atoms (C-5, C-6).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is invaluable for piecing together the molecular structure. For instance, correlations from the N-H proton to carbons C-3, C-7a, and C-3a would confirm the 1H-indazole tautomer. Correlations from the aromatic protons to neighboring quaternary carbons (like C-4, C-7, and the bridgehead carbons) would solidify the substitution pattern on the benzene ring.

Fluorine-19 (¹⁹F) NMR: As ¹⁹F is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful tool. For this compound, a single signal would be expected. Its chemical shift provides direct evidence of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons (H-5) would be observable in both the ¹H and ¹⁹F spectra, confirming their spatial proximity. ossila.com

Nitrogen-15 (¹⁵N) NMR: While ¹⁵N has low natural abundance and sensitivity, its NMR spectra can provide valuable information about the nitrogen atoms in the indazole ring and the nitro group. Three distinct signals would be expected. The chemical shifts would differentiate the pyrazolic nitrogens from the nitro group nitrogen, offering insight into the electronic structure and tautomeric form of the heterocycle.

Solid-State NMR (ssNMR) is used to analyze the structure and dynamics of molecules in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about molecular packing, intermolecular interactions (such as hydrogen bonding involving the N-H and nitro groups), and the presence of different polymorphs. For this compound, ssNMR could elucidate the precise bond lengths and angles in the crystal lattice and characterize the planarity of the fused ring system.

Infrared (IR) and Raman Spectroscopic Analysis Methodologies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption bands. For this compound, the most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-H stretching vibration would appear as a broad band around 3100-3400 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group would be strong in the Raman spectrum. The aromatic ring vibrations would also be clearly visible, providing a fingerprint of the heterocyclic core.

Characteristic Vibrational Frequencies for this compound (Note: This table is based on characteristic group frequencies.)

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100 - 3400 (broad) | 3100 - 3400 (weak) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 (strong) | 1500 - 1560 (weak) |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 (strong) | 1300 - 1370 (strong) |

| C-F | Stretching | 1000 - 1400 | Weak |

| C-Cl | Stretching | 600 - 800 | Moderate |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of aromatic nitro compounds and halogenated heterocycles. miamioh.eduyoutube.com The molecular ion peak (M+) would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with its characteristic M+2 peak at an approximate 3:1 ratio).

Key fragmentation pathways anticipated for this compound include:

Loss of the Nitro Group: A common fragmentation for aromatic nitro compounds is the loss of a nitro group (NO₂) or a nitro radical (NO). youtube.com This would result in significant fragment ions.

Loss of Halogens: The molecule may undergo the loss of a chlorine or fluorine atom. The cleavage of the carbon-chlorine bond is a principal fragmentation pathway for chloro-aromatic compounds. miamioh.edu

Ring Cleavage: Fragmentation of the indazole ring system itself can also occur, leading to a complex pattern of smaller fragment ions.

A summary of expected prominent mass spectrometric fragments is presented in the table below.

| Fragment Ion | Description of Neutral Loss | Significance |

| [M - NO₂]⁺ | Loss of a nitro group | Characteristic of nitroaromatic compounds. youtube.com |

| [M - Cl]⁺ | Loss of a chlorine radical | A common pathway for chlorinated aromatics. miamioh.edu |

| [M - NO]⁺ | Loss of a nitro radical | Another typical fragmentation for nitro compounds. youtube.com |

| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) | Possible rearrangement and elimination. |

This table is generated based on established fragmentation principles for analogous compounds.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise details on bond lengths, bond angles, and the spatial arrangement of atoms. While specific crystallographic data for this compound is not publicly available, analysis of related substituted indazole structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.net X-ray crystallography would definitively establish which tautomer is present in the crystalline solid. In some cases, crystals have been found to contain a mixture of tautomers. nih.gov For substituted indazoles, the electronic nature and position of the substituents can influence the relative stability of the tautomers. nih.gov

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular and intramolecular interactions. For this compound, several types of interactions are expected to be significant in its crystal packing.

Hydrogen Bonding: The N-H group of the indazole ring is a hydrogen bond donor, and it is likely to form hydrogen bonds with the nitro group's oxygen atoms or the nitrogen atoms of neighboring molecules. These interactions are crucial in stabilizing the crystal structure.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro group on a neighboring molecule.

Other van der Waals Forces: Dipole-dipole interactions arising from the polar C-F, C-Cl, and C-NO₂ bonds will also play a role in the crystal packing.

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal. The table below summarizes the expected crystallographic parameters and interactions, based on data from analogous structures.

| Parameter | Expected Observation | Reference/Basis |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted indazoles. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Dependent on molecular packing. |

| Dominant Tautomer | 1H-indazole | Generally more stable. researchgate.net |

| Primary Intermolecular Interactions | N-H···O/N hydrogen bonds, π-stacking | Key for stabilizing the crystal lattice. |

This table is generated based on crystallographic data of similar substituted indazole compounds.

Reactivity Profiles and Derivatization Strategies of 3 Chloro 4 Fluoro 7 Nitro 1h Indazole

Transformation of the Nitro Group

The nitro group at the C7 position is a key functional handle, not only for its strong electron-withdrawing effects that influence the reactivity of the entire molecule but also as a precursor to the corresponding amino group.

The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the indazole ring and provides a new site for further derivatization. This conversion is typically achieved through catalytic hydrogenation or by using metal-based reducing agents in an acidic medium.

Commonly employed methods for the reduction of aromatic nitro compounds are well-established and applicable to the 7-nitroindazole (B13768) scaffold. guidechem.com For instance, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Another widely used system is stannous chloride (tin(II) chloride, SnCl₂) in an acidic solvent like hydrochloric acid or in alcohols. researchgate.netresearchgate.net Studies on the reduction of 4-nitroindazoles with anhydrous SnCl₂ in various alcohols have shown that this method not only reduces the nitro group to an amine but can also lead to simultaneous nucleophilic substitution, where the alcohol solvent acts as a nucleophile to introduce an alkoxy group onto the ring. researchgate.netresearchgate.net This dual reactivity highlights the electron-deficient nature of the nitro-substituted indazole ring.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂ / Pd-C | Ethanol / Methanol | Room temperature, atmospheric pressure | 3-Chloro-4-fluoro-1H-indazol-7-amine |

| SnCl₂·2H₂O | Ethanol / HCl | Reflux | 3-Chloro-4-fluoro-1H-indazol-7-amine |

This table presents generalized conditions based on standard reduction methodologies for aromatic nitro compounds.

The resulting 3-chloro-4-fluoro-1H-indazol-7-amine is a critical intermediate. The introduction of the electron-donating amino group at C7 significantly modifies the reactivity of the halogen substituents and the indazole ring system for subsequent functionalization steps.

The primary amino group of 3-chloro-4-fluoro-1H-indazol-7-amine is a versatile functional handle that can be readily transformed into a variety of other substituents via diazotization. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt.

Heterocyclic diazonium salts are valuable synthetic intermediates, though they can be less stable than their benzene-derived counterparts. acs.org These salts can undergo a range of Sandmeyer-type reactions to introduce chloro, bromo, or cyano groups, or be converted to hydroxyl or iodo functionalities. This allows for extensive diversification of the C7 position.

Table 2: Potential Transformations of 7-Aminoindazole via Diazotization

| Reagent | Product Substituent at C7 | Reaction Name/Type |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| KI | -I | Iodination |

| H₂O / H₂SO₄, Δ | -OH | Hydrolysis |

This table outlines potential, well-established reactions of diazonium salts applicable to the 7-aminoindazole derivative.

Reactivity of Halogen Substituents (Chloro, Fluoro)

The C3-chloro and C4-fluoro substituents are primary sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based functionalities.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing the 3-chloro-4-fluoro-7-nitro-1H-indazole scaffold. The reaction is highly regioselective due to the electronic activation provided by the nitro group. In SₙAr reactions, a strong electron-withdrawing group activates the positions ortho and para to it for nucleophilic attack. youtube.com

In this molecule, the C4-fluoro substituent is positioned para to the strongly electron-withdrawing C7-nitro group. This geometric arrangement makes the C4 position exceptionally electrophilic and prone to attack by nucleophiles. The fluorine atom, being highly electronegative, polarizes the C-F bond, further enhancing the carbon's electrophilicity. youtube.com Conversely, the C3-chloro group is meta to the nitro group and receives significantly less electronic activation.

Therefore, nucleophilic attack will overwhelmingly occur at the C4 position, leading to the displacement of the fluoride (B91410) ion. This high regioselectivity is a significant synthetic advantage. Studies on the analogous compound, 3-chloro-4-fluoronitrobenzene (B104753), confirm that nucleophiles like piperazine (B1678402) selectively displace the fluorine atom over the chlorine atom. researchgate.net A wide variety of nucleophiles, including amines, alcohols, thiols, and azoles, can be employed to introduce new functional groups at the C4 position. nih.govrsc.org

Reaction Scheme:

Displacement of the C4-fluoro substituent by a generic nucleophile (Nu-H).

The chlorine atom at the C3 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, modern catalyst systems with specialized phosphine (B1218219) ligands enable efficient coupling.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the C3-chloro atom with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.comrsc.org This method is widely used to introduce aryl, heteroaryl, or vinyl groups.

Stille Coupling: The Stille reaction couples the C3-chloro atom with an organostannane reagent (e.g., R-SnBu₃). organic-chemistry.orglibretexts.orgnih.govnih.gov It is known for its tolerance of a wide range of functional groups on both coupling partners.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the C3-chloro atom and a primary or secondary amine. mit.edunih.govnih.gov It is a premier method for synthesizing arylamines and their derivatives.

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃ / BINAP, XPhos |

This table summarizes common cross-coupling reactions applicable to the C3-chloro position.

Electrophilic and Nucleophilic Reactions on the Indazole Ring System

The indazole ring itself can undergo substitution reactions, but its reactivity in this compound is heavily influenced by the existing substituents. The combined electron-withdrawing effect of the chloro, fluoro, and nitro groups renders the heterocyclic ring system extremely electron-deficient.

This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) very challenging. masterorganicchemistry.comyoutube.com Electrophiles require an electron-rich aromatic system to attack, which is the opposite of what is present here. Attempts to perform electrophilic bromination on the related 3-amino-4-chloroindazole were unsuccessful, indicating the difficulty of such reactions even with an activating group present. nih.govresearchgate.net

Conversely, the high electron deficiency makes the indazole ring susceptible to nucleophilic attack. While the primary sites for nucleophilic substitution are the halogenated carbons (C3 and C4), it is conceivable that under harsh conditions, a strong nucleophile could attack an unsubstituted carbon on the benzene (B151609) portion of the ring in a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. More commonly, the electron-deficient nature of the ring facilitates cyclization reactions, such as the formation of the indazole ring from a precursor like 2-nitrobenzonitrile (B147312) via reaction with hydrazine (B178648), which involves an initial nucleophilic attack followed by cyclization and elimination. nih.govchemrxiv.org

Regioselective Functionalization and Post-Synthetic Modification Approaches

The strategic functionalization of the this compound scaffold is primarily governed by the electronic nature of the substituents and the inherent reactivity of the indazole ring system. The presence of electron-withdrawing nitro and halogen groups significantly influences the acidity of the N-H proton and the susceptibility of various positions to nucleophilic and electrophilic attack.

N-H Functionalization: The indazole N-H bond presents a prime site for regioselective functionalization. Alkylation, arylation, and acylation reactions at the N1 and N2 positions are common strategies for diversifying the indazole core. The regioselectivity of these reactions is often dependent on the reaction conditions, such as the base, solvent, and electrophile used. For instance, in related indazole systems, the use of different bases can direct the substitution to either the N1 or N2 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene portion of the indazole ring, accentuated by the nitro group, makes it susceptible to nucleophilic aromatic substitution. The fluorine atom at the 4-position is a particularly good leaving group in SNAr reactions, often being displaced by various nucleophiles such as amines, alkoxides, and thiolates. This provides a reliable method for introducing a wide range of substituents at this position. The chlorine atom at the 3-position can also undergo substitution, though typically under more forcing conditions compared to the activated fluorine.

Reduction of the Nitro Group: The nitro group at the 7-position is a versatile handle for post-synthetic modification. It can be readily reduced to an amino group using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 7-aminoindazole derivative opens up a plethora of further derivatization possibilities, including diazotization followed by Sandmeyer-type reactions, amide bond formation, and reductive amination.

Cross-Coupling Reactions: The chloro group at the 3-position can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the indazole scaffold.

Diversification of the Indazole Scaffold through Derivatization

The derivatization of the this compound scaffold is a key strategy for the exploration of its potential applications, particularly in medicinal chemistry where substituted indazoles are known to exhibit a wide range of biological activities.

The synthesis of novel derivatives often involves a multi-step approach, leveraging the reactivity profiles discussed above. For example, a common sequence could involve the initial regioselective N-alkylation, followed by nucleophilic substitution of the 4-fluoro group, and subsequent reduction of the 7-nitro group to an amine, which can then be further functionalized.

Research on the derivatization of a related compound, 3-chloro-6-nitro-1H-indazole, has demonstrated the utility of cycloaddition reactions to generate novel heterocyclic systems. nih.gov For instance, the generation of dipoles from the parent indazole and their subsequent reaction with dipolarophiles has led to the synthesis of triazole-containing indazole derivatives. nih.gov This highlights a potential pathway for the diversification of the this compound scaffold as well.

The following table provides hypothetical examples of derivatization reactions based on the known reactivity of similar compounds.

| Starting Material | Reagent(s) and Conditions | Product | Reaction Type |

| This compound | R-NH₂, Base, Solvent | 3-Chloro-4-(R-amino)-7-nitro-1H-indazole | Nucleophilic Aromatic Substitution |

| This compound | R-X, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-R-3-Chloro-4-fluoro-7-nitro-1H-indazole | N-Alkylation |

| This compound | Fe, NH₄Cl, EtOH/H₂O | 7-Amino-3-chloro-4-fluoro-1H-indazole | Nitro Reduction |

| 7-Amino-3-chloro-4-fluoro-1H-indazole | R-COCl, Base | 7-(R-amido)-3-chloro-4-fluoro-1H-indazole | Acylation |

Role of 3 Chloro 4 Fluoro 7 Nitro 1h Indazole As a Scaffold and Intermediate in Chemical Research and Method Development

Contribution as a Synthetic Building Block for Complex Molecules

The structure of 3-Chloro-4-fluoro-7-nitro-1H-indazole is primed for elaboration into more complex molecular architectures. The indazole nucleus itself is a privileged scaffold in drug discovery, and the specific substituents on this compound offer multiple avenues for chemical modification. Research on analogous compounds, such as 3-chloro-6-nitro-1H-indazole, has demonstrated the utility of this scaffold in synthesizing intricate heterocyclic systems. For instance, the chloro group at the 3-position can be displaced through nucleophilic substitution reactions, while the nitro group at the 7-position can be reduced to an amino group, which can then be further functionalized.

This amino group is a key precursor for forming amides or participating in cyclization reactions to build additional fused rings. Similarly, palladium-catalyzed cross-coupling reactions can be employed to create new carbon-carbon or carbon-heteroatom bonds at the halogenated positions, a common strategy for functionalizing indazole rings. The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the benzene (B151609) portion of the indazole ring.

Studies on related 3-aminoindazoles have shown their importance as intermediates in the synthesis of potent therapeutic agents, such as Lenacapavir, a capsid inhibitor for treating HIV-1 infections. The synthesis of new nitrogenous derivatives from 3-chloro-1-methyl-1H-indazole, involving reactions with amino acids and subsequent cyclizations, further illustrates the versatility of the chloro-indazole scaffold in generating diverse molecular structures.

Table 1: Examples of Complex Molecules Synthesized from Related Indazole Scaffolds

| Starting Scaffold | Reaction Type | Resulting Complex Molecule Class | Therapeutic Area |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | Triazole and Isoxazole derivatives | Antileishmanial |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine (B178648) Cyclization | 3-Aminoindazole derivative (part of Lenacapavir) | Anti-HIV |

| 7-Nitro-1H-indazole | Substitution/Functionalization | 7-Substituted-indazole derivatives | Nitric Oxide Synthase Inhibitors |

Utility in the Construction of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse compounds, are essential for high-throughput screening and drug discovery. Building blocks like this compound are highly valuable for constructing such libraries because their multiple functional groups allow for the rapid generation of numerous analogs from a single core structure. The indazole core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

The creation of a library from this scaffold could involve:

Modification of the nitro group: Reduction to an amine followed by reactions with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides and sulfonamides.

Substitution of the chlorine atom: Reaction with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide array of side chains.

Palladium-catalyzed cross-coupling: Using different boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling) to add complexity.

The synthesis of a series of 3-substituted 1H-indazoles to screen for enzyme inhibitors demonstrates this approach, where the indazole ring serves as the central scaffold for creating a focused library. Research on 7-substituted indazoles as nitric oxide synthase inhibitors also highlights how functionalization at specific positions on the indazole ring can lead to potent and selective drug candidates.

Table 2: Potential Diversification of this compound for Chemical Libraries

| Functional Group | Reaction | Potential New Functional Groups |

|---|---|---|

| 7-Nitro Group | Reduction, then Acylation | Amides, Carbamates, Ureas, Sulfonamides |

| 3-Chloro Group | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |

| Benzene Ring | Palladium Cross-Coupling | Aryls, Heteroaryls, Alkyls, Alkynes |

Applications in Material Science Research through Synthetic Methodologies

In material science, heterocyclic compounds are crucial for developing organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The properties of this compound suggest its potential as a building block for novel functional materials. The fluorinated indazole core is a highly conjugated system, making it a good chromophore, which is a molecule that can absorb and emit light.

The fluorine atom is particularly significant in this context. Its high electronegativity can be used to tune the electronic properties and energy levels (HOMO/LUMO) of a material, which is critical for optimizing performance in electronic devices like OLEDs. Furthermore, fluorinated compounds can exhibit enhanced thermal stability and facilitate intermolecular interactions that influence the packing of molecules in the solid state. Indazole derivatives can also coordinate with metal centers to form phosphorescent complexes used in OLEDs and as photosensitizers. Research on 1,3,4-oxadiazoles, another class of heterocyclic compounds, shows they are excellent electron-transporters in OLEDs, and the synthesis of complex molecules bearing these moieties often relies on cross-coupling reactions with halogenated precursors.

Table 3: Potential Material Science Applications

| Application Area | Role of this compound | Key Functional Groups |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or electron-transport materials. | Fluorine (tunes energy levels), Indazole core (chromophore). |

| Dye-Sensitized Solar Cells (DSSCs) | Component of organic dyes (sensitizers). | Indazole core (conjugated system). |

Development of Analytical Methods for Detection and Quantification in Research Settings

The development and execution of synthetic methodologies involving this compound necessitate robust analytical methods for its characterization, purity assessment, and quantification. Standard analytical techniques are employed to confirm the structure and monitor the progress of reactions using this intermediate.

For structural elucidation, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide detailed information about the molecular structure, confirming the positions of the substituents.

Mass Spectrometry (MS): This technique is used to determine the molecular weight (215.57 g/mol ) and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-O stretches of the nitro group and the C-F and C-Cl bonds.

For separation and quantification, chromatographic techniques are standard.

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to assess the purity of the compound and to monitor the progress of a reaction by separating the starting material from intermediates and products.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for analyzing volatile derivatives or for purity checks. Application notes for the analysis of chlorinated and nitroaromatic compounds provide established methodologies that can be adapted for this specific molecule.

Combustion Ion Chromatography (C-IC): This automated technique is used for the precise quantification of total fluorine and chlorine in aromatic hydrocarbon matrices and could be applied for elemental analysis of this compound.

Table 4: Summary of Analytical Methods for Characterization

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Confirmation | Chemical environment of H, C, F, and N atoms. |

| Mass Spectrometry | Molecular Weight and Formula Confirmation | Exact mass, fragmentation patterns. |

| IR Spectroscopy | Functional Group Identification | Presence of nitro, C-F, C-Cl, and N-H bonds. |

| HPLC | Purity Assessment & Reaction Monitoring | Separation and quantification of components in a mixture. |

| GC-MS | Purity and Structure of Volatile Analytes | Separation based on boiling point and structural data from mass spectra. |

Future Directions and Emerging Research Avenues for Halogenated and Nitrated Indazoles

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted indazoles, such as 3-Chloro-4-fluoro-7-nitro-1H-indazole, often presents challenges regarding regioselectivity and harsh reaction conditions. nih.govresearchgate.net Future research is increasingly focused on developing novel and more sustainable synthetic methods.

A significant advancement is the development of metal-free, regioselective halogenation techniques. For instance, an efficient C-H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has been established. This method allows for the selective synthesis of mono-, poly-, and hetero-halogenated products under mild conditions and can be performed in environmentally friendly solvents like water, representing a "green" methodology. rsc.orgresearchgate.net

Similarly, site-selective nitration is crucial for accessing compounds like 7-nitroindazoles. Research has demonstrated a C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). rsc.org This strategy avoids the often complex and low-yield multi-step syntheses traditionally required. Mechanistic studies suggest this transformation proceeds via a radical pathway. rsc.org Other methods, such as the radical C3-nitration of 2H-indazoles using Fe(NO₃)₃ in the presence of TEMPO, have also been reported. chim.it

The construction of the indazole ring itself is also a subject of innovation. The Davis-Beirut reaction, which utilizes nitroso intermediates, provides a robust method for creating 2H-indazoles under alkaline conditions. nih.gov Furthermore, electrochemical synthesis is emerging as a powerful tool. Depending on the cathode material used, electrochemical methods can selectively produce 1H-indazole N-oxides or the corresponding deoxygenated 1H-indazoles, offering a high degree of control over the final product. researchgate.net

| Methodology | Key Reagents/Conditions | Advantages | Relevant Substitution | Reference |

|---|---|---|---|---|

| Metal-Free C-H Halogenation | N-halosuccinimides (NCS, NBS) / Water or EtOH | Environmentally friendly, mild conditions, high selectivity. | Halogenation | rsc.orgresearchgate.net |

| Site-Selective C-H Nitration | Iron(III) Nitrate | Direct access to 7-nitroindazoles, broad functional group tolerance. | Nitration (C7) | rsc.org |

| Radical C-H Nitration | Fe(NO₃)₃ / TEMPO | Direct functionalization of the indazole core. | Nitration (C3) | chim.it |

| Davis-Beirut Reaction | Nitroso imine intermediates / Alkaline conditions | Robust synthesis of 2H-indazole core. | Indazole Ring Formation | nih.gov |

| Electrochemical Synthesis | Reticulated Vitreous Carbon or Zn cathode | High selectivity for N-oxides or deoxygenated indazoles. | Indazole Ring Formation / N-Oxide Synthesis | researchgate.net |

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms and molecular interactions is critical for designing more efficient syntheses and novel molecules. The integration of advanced experimental techniques with high-level computational studies represents a major future direction.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for elucidating the regioselectivity of indazole functionalization. beilstein-journals.org For instance, DFT has been used to understand the mechanisms governing N1 versus N2 alkylation, a persistent challenge in indazole chemistry. researchgate.netbeilstein-journals.org Computational studies can also predict the reactivity of various halogenating agents, providing a theoretical basis for selecting appropriate reagents. rsc.org Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to investigate and characterize non-covalent interactions, such as halogen bonding, which can be crucial for understanding crystal packing and ligand-receptor binding. mdpi.com

Advanced Experimental Techniques: The insights from computational models are often validated and complemented by advanced experimental methods. X-ray crystallography provides precise structural data on how nitroindazoles bind to biological targets, revealing critical conformational changes. nih.gov When combined with computational docking, this approach offers a powerful tool for structure-based drug design. nih.gov For probing reaction mechanisms, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and cyclic voltammetry are used to detect radical intermediates and map out reaction pathways, as demonstrated in the electrochemical synthesis of indazole N-oxides. researchgate.net

| Technique | Application in Indazole Research | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction regioselectivity and pathways. | Understanding N1/N2 alkylation selectivity; rationalizing reactivity. | beilstein-journals.orgrsc.org |

| X-ray Crystallography | Determining solid-state structures and binding modes. | Visualizing inhibitor-protein interactions and intermolecular forces. | mdpi.comnih.gov |

| Computational Docking | Simulating the binding of indazoles to biological targets. | Predicting binding affinity and orientation; guiding inhibitor design. | nih.gov |

| QTAIM / NBO Analysis | Characterizing non-covalent interactions. | Quantifying halogen bonds and hydrogen bonds. | mdpi.com |

| EPR Spectroscopy / Cyclic Voltammetry | Investigating electrochemical reaction mechanisms. | Detection and characterization of radical intermediates. | researchgate.net |

Discovery of Unconventional Reactivity Patterns and Transformations

Future research will likely uncover unconventional reactivity patterns for highly functionalized indazoles, leading to novel molecular architectures. The presence of multiple, electronically distinct substituents—such as in this compound—creates unique opportunities for new chemical transformations.

The functionalization of the nitroindazole core is one such promising area. For example, nitroindazoles bearing a vinyl group have been shown to undergo 1,3-dipolar cycloaddition reactions with nitrile imines, providing access to complex pyrazoline-substituted indazoles. nih.gov This type of transformation moves beyond simple substitution reactions and builds entirely new heterocyclic rings onto the indazole scaffold.

The study of reactive intermediates is also key. The Cadogan and Davis-Beirut reactions proceed through highly reactive intermediates, and recent work has led to the isolation and characterization of 2H-indazole N-oxides as competent intermediates in these pathways. nih.gov These N-oxides are valuable synthons in their own right and exhibit unique reactivity, enabling further functionalization. researchgate.netnih.gov The exploration of radical-mediated reactions, such as the direct C-H nitration, also represents a departure from traditional ionic pathways, opening up new avenues for regioselective functionalization. rsc.orgchim.it

| Reaction Type | Substrate Class | Transformation | Significance | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N-vinyl-nitroindazoles | Addition of nitrile imines to form pyrazoline-substituted indazoles. | Creates complex, multi-heterocyclic systems. | nih.gov |

| Interrupted Cadogan/Davis-Beirut Reaction | o-Nitrobenzyl compounds | Isolation of 2H-indazole N-oxide intermediates. | Provides access to N-oxides as versatile synthetic building blocks. | nih.gov |

| Radical C-H Functionalization | 2H-Indazoles | Direct, site-selective nitration at the C7 or C3 position. | Avoids multi-step synthesis for installing key functional groups. | rsc.orgchim.it |

Expansion of Research Utility Beyond Current Paradigms in Synthetic and Materials Chemistry

The utility of halogenated and nitrated indazoles is expanding beyond their traditional role as pharmaceutical intermediates. While their importance in synthesizing potent kinase inhibitors and other therapeutic agents remains a primary focus, new applications are emerging. nih.govsmolecule.comresearchgate.net

In synthetic chemistry, these compounds are valued as versatile building blocks. The halogen substituents serve as handles for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the construction of highly complex molecular libraries. rsc.orgchim.itmdpi.com

Beyond pharmaceuticals, there is growing interest in the application of indazole derivatives in materials science. Their rigid, aromatic structure and tunable electronic properties make them potential candidates for use as components in Organic Light-Emitting Diodes (OLEDs) and as monomers for novel copolymers. nih.gov The strategic placement of electron-withdrawing (nitro) and electron-donating groups, along with halogens, can be used to fine-tune the optoelectronic properties of these materials. This expansion into materials chemistry represents a significant future research avenue for this versatile class of compounds.

| Application Area | Specific Use | Rationale | Reference |

|---|---|---|---|

| Medicinal Chemistry | Intermediates for kinase inhibitors (e.g., Lenacapavir precursor). | The indazole scaffold is a proven pharmacophore; substituents modulate activity. | nih.govsmolecule.comresearchgate.net |

| Synthetic Chemistry | Versatile building blocks in cross-coupling reactions. | Halogen atoms act as reactive handles for C-C and C-N bond formation. | rsc.orgchim.itmdpi.com |

| Materials Science | Components for Organic Light-Emitting Diodes (OLEDs). | Tunable electronic properties due to aromaticity and substituents. | nih.gov |

| Materials Science | Monomers for new copolymers. | Rigid structure can impart desirable properties to polymers. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-fluoro-7-nitro-1H-indazole?

- Methodology : Synthesis typically begins with halogenated aniline precursors. For example, 3-chloro-4-fluoroaniline (compound 1) undergoes cyclocondensation with hydrazine hydrate under acidic conditions to form the indazole core. Subsequent nitration at the 7-position is achieved using concentrated nitric acid in sulfuric acid at 0–5°C . Intermediate steps may involve refluxing with chloroacetyl chloride to introduce reactive groups for further functionalization .

- Key Characterization : IR spectroscopy confirms functional groups (e.g., NH stretch at ~3450 cm⁻¹, C=O at ~1637 cm⁻¹), while ¹H-NMR in CDCl₃ identifies aromatic protons and substituent environments (e.g., singlet at δ 8.4 ppm for NH) .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Workflow :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Spectroscopy : ¹H/¹³C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for molecular confirmation.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. What are its primary chemical reactivities?

- Nucleophilic Aromatic Substitution (NAS) : The nitro group at position 7 and halogens (Cl, F) at positions 3 and 4 are susceptible to NAS. For example, fluorine can be replaced by methoxy groups under basic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, enabling further derivatization .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Approach :

- Assay Reproducibility : Validate findings across multiple cell lines (e.g., HEK293, HeLa) and animal models.

- Dose-Response Analysis : Use nonlinear regression to establish EC₅₀/IC₅₀ values, ensuring consistency across replicates .

- Mechanistic Profiling : Combine kinase inhibition assays with transcriptomic analysis to identify off-target effects .

Q. What strategies optimize structure-activity relationship (SAR) studies for indazole derivatives?

- Design Principles :

- Substituent Variation : Systematically modify halogens (Cl, F) and nitro groups to evaluate electronic effects on binding affinity.

- Bioisosteric Replacement : Replace fluorine with trifluoromethyl or cyano groups to enhance lipophilicity or metabolic stability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs. Validate with MD simulations (GROMACS) .

Q. How can computational methods elucidate its pharmacokinetic (PK) properties?

- In Silico Workflow :

- ADME Prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2), and CYP450 metabolism.

- Metabolite Identification : Use Schrödinger’s BioLuminate to simulate Phase I/II metabolic pathways .

- Toxicity Profiling : Derek Nexus predicts hepatotoxicity or mutagenicity risks based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.